molecular formula C16H17FN2O4S B3529244 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide

Cat. No. B3529244
M. Wt: 352.4 g/mol
InChI Key: VBCJXHUNFOSYHY-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide, also known as FMeGly, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMeGly belongs to the class of compounds known as sulfonylureas, which are widely used in the treatment of diabetes. However, FMeGly has shown promise in the treatment of other diseases as well, such as cancer and Alzheimer's disease.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research involves its use in cancer treatment. N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to enhance the efficacy of chemotherapy drugs. Additionally, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide has been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease.

Mechanism of Action

The exact mechanism of action of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide is not fully understood, but it is believed to involve the inhibition of the enzyme sulfonylurea receptor 1 (SUR1). This enzyme is involved in the regulation of insulin secretion, and its inhibition by N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide leads to decreased insulin secretion. Additionally, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of intracellular pH.
Biochemical and Physiological Effects:
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on insulin secretion and intracellular pH regulation, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide in lab experiments is its relatively low toxicity. However, its low solubility in water can make it difficult to work with in some experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are a number of potential future directions for research involving N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is potential for the development of new derivatives of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide with improved solubility and bioavailability.

properties

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-19(24(21,22)13-9-7-12(17)8-10-13)11-16(20)18-14-5-3-4-6-15(14)23-2/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCJXHUNFOSYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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